molecular formula C14H16N6O3 B2694276 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide CAS No. 2034280-21-0

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide

Cat. No.: B2694276
CAS No.: 2034280-21-0
M. Wt: 316.321
InChI Key: OVAZQFFPWBXWML-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a triazolopyrazine moiety, and a propanamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the triazolopyrazine moiety, and finally, the formation of the propanamide group. Common reagents used in these reactions include dimethylformamide, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or triazolopyrazine rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide is unique due to its combination of an oxazole ring, a triazolopyrazine moiety, and a propanamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c1-8-10(9(2)23-19-8)3-4-12(21)16-7-11-17-18-13-14(22)15-5-6-20(11)13/h5-6H,3-4,7H2,1-2H3,(H,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZQFFPWBXWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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